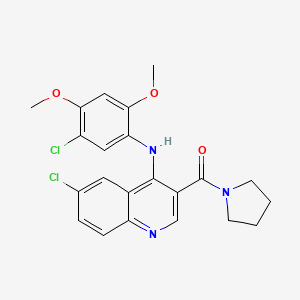
(6-Chloro-4-((5-chloro-2,4-dimethoxyphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to be a complex organic molecule with potential for various applications in chemistry and materials science. The chemical name suggests a structure that incorporates elements of quinoline and pyrrolidinyl methanone, both of which are significant in the synthesis of pharmacologically active molecules.
Synthesis Analysis
Research on similar compounds involves multi-step synthetic processes that include cyclization reactions, substitutions, and modifications of functional groups to achieve the desired molecular framework. For example, the synthesis of related pyrroloquinoline derivatives has been achieved through methods that involve nitrations, reductions, and protective group strategies (Roberts et al., 1997).
Molecular Structure Analysis
Crystallography and spectroscopic methods are commonly used for the structural characterization of such compounds. The molecular structure of closely related compounds has been determined using X-ray diffraction (XRD), which provides insights into the arrangement of atoms and the geometry of the molecule (Lakshminarayana et al., 2009).
Chemical Reactions and Properties
The chemical behavior of quinoline derivatives involves interactions with various reagents and conditions, leading to a diverse array of reaction outcomes including cyclization, substitution, and addition reactions. The reactivity can be significantly influenced by the nature of substituents and the overall molecular conformation (Quiroga et al., 2001).
Physical Properties Analysis
Physical properties such as melting points, boiling points, and solubility are determined by the molecular structure and are crucial for understanding the compound's behavior in different environments. These properties are typically explored through experimental measurements under various conditions.
Chemical Properties Analysis
Chemical properties include the compound’s reactivity, stability, and interactions with other chemical entities. These are influenced by the electronic structure, which can be elucidated through computational methods like density functional theory (DFT) to predict reactivity patterns and stability (Huang et al., 2021).
科学的研究の応用
Spectroscopic Properties and Quantum Chemistry
Research on structurally related compounds, such as 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones, has explored their electronic absorption, excitation, and fluorescence properties in various solvents. These studies, supported by quantum chemistry calculations, have highlighted the impact of structural modifications on the compound's electronic properties and potential applications in materials science, particularly in developing fluorescent materials for optical applications (Al-Ansari, 2016).
Antimicrobial and Anticancer Activity
Compounds with pyrazole derivatives and quinoline cores have been synthesized and evaluated for their antimicrobial and anticancer activities. Such studies have identified compounds exhibiting significant activity against various cancer cell lines and pathogens, suggesting that structurally similar compounds, including the one , could be explored for potential therapeutic applications (Hafez et al., 2016).
Antiplasmodial and Antifungal Activity
Research on N-functionalized aminoquinolines, including those derived from pyrrolidin-1-yl)quinolines, has indicated moderate to potent activity against strains of Plasmodium falciparum, the causative agent of malaria, and various fungal pathogens. This suggests potential applications in developing new antimalarial and antifungal agents (Vandekerckhove et al., 2015).
Crystallographic Studies
Crystal and molecular structure analysis of compounds with similar functional groups provides valuable information about the molecular geometry, intermolecular interactions, and potential for forming solid-state materials with specific properties. Such studies can inform the design of materials with desired physical and chemical characteristics for applications in pharmaceuticals, electronics, and materials science (Lakshminarayana et al., 2009).
特性
IUPAC Name |
[6-chloro-4-(5-chloro-2,4-dimethoxyanilino)quinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl2N3O3/c1-29-19-11-20(30-2)18(10-16(19)24)26-21-14-9-13(23)5-6-17(14)25-12-15(21)22(28)27-7-3-4-8-27/h5-6,9-12H,3-4,7-8H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJSIUQAMSKAPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Chloro-4-((5-chloro-2,4-dimethoxyphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2488544.png)
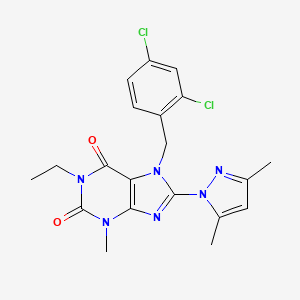
![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(5-chloro-2-methoxyphenyl)urea](/img/structure/B2488546.png)
![4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2488548.png)
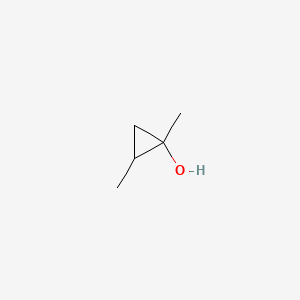
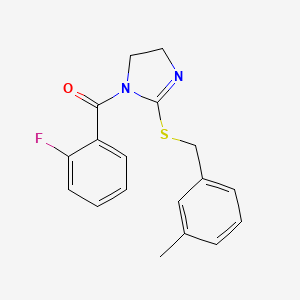
![2-Chloro-N-[(3-cyclobutyl-1,2-oxazol-4-yl)methyl]propanamide](/img/structure/B2488552.png)
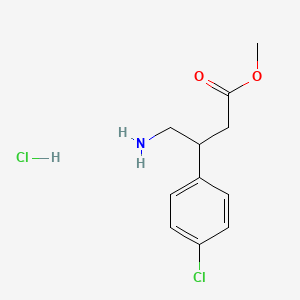
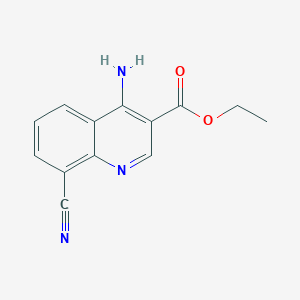
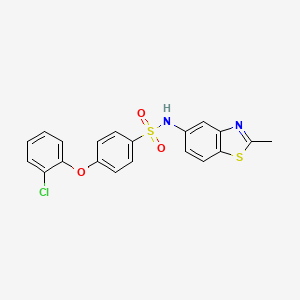
![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-phenoxypropanamido)thiophene-3-carboxamide](/img/structure/B2488557.png)
![N-(3-chlorophenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2488560.png)

![Ethyl 5-aminobenzo[d]oxazole-2-carboxylate](/img/structure/B2488565.png)